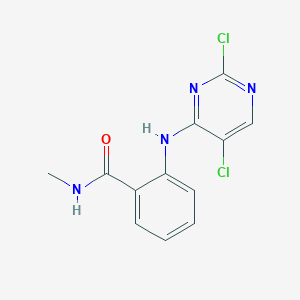

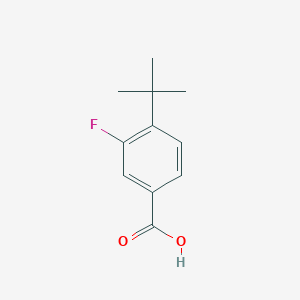

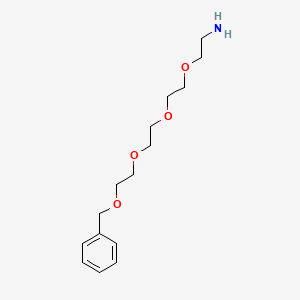

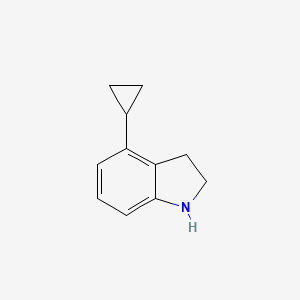

![molecular formula C14H17ClN4O B1457072 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1211443-61-6](/img/structure/B1457072.png)

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Overview

Description

“2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a chemical compound with the CAS Number: 1211443-61-6 . It has a molecular weight of 292.77 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid reacts with O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in N,N-dimethyl-formamide at 20°C for 0.5 hours . In the second stage, N,N-dimethylammonium chloride is added in N,N-dimethyl-formamide at 20°C .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H17ClN4O . The InChI code for this compound is 1S/C14H17ClN4O/c1-18(2)13(20)11-7-9-8-16-14(15)17-12(9)19(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 .Chemical Reactions Analysis

The compound is used in the synthesis of ribociclib intermediates . Ribociclib is a drug used for the treatment of postmenopausal women with hormone receptor positive, human epidermal growth factor receptor 2 negative advanced or metastatic breast cancer.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis Techniques

A concise synthesis method for 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, used as a key intermediate in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, has been reported by Wang et al. (2017). This involves a Cu-catalyzed coupling reaction from 5-bromo-2,4-dichloropyrimidine, providing an economical approach to produce various pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).

Biological Activity

Seela et al. (1984) synthesized isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one and discovered that these compounds exhibit inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential therapeutic applications (Seela et al., 1984).

Antimicrobial Applications

The antimicrobial activity of pyridothienopyrimidines and pyridothienotriazines, which can be synthesized using derivatives of pyrrolo[2,3-d]pyrimidine, was investigated by Abdel-rahman et al. (2002). Some of these compounds exhibited promising in vitro antimicrobial properties (Abdel-rahman et al., 2002).

Antiviral Properties

Renau et al. (1996) explored the synthesis of pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics. These compounds were tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), revealing insights into the structural requirements for antiviral activity (Renau et al., 1996).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H317 (May cause an allergic skin reaction) and H412 (Harmful to aquatic life with long lasting effects) . The precautionary statements include P273 (Avoid release to the environment) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of ribociclib intermediates , which suggests that it may target cyclin-dependent kinases, similar to ribociclib.

Biochemical Pathways

Given its use in the synthesis of ribociclib intermediates , it may be involved in pathways related to cell cycle regulation.

Result of Action

Given its use in the synthesis of ribociclib intermediates , it may have effects similar to ribociclib, which include cell cycle arrest and apoptosis.

Biochemical Analysis

Biochemical Properties

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of CDK4/6. This compound interacts with enzymes such as CDK4 and CDK6, inhibiting their activity and thereby preventing the phosphorylation of the retinoblastoma protein (Rb). This inhibition leads to cell cycle arrest in the G1 phase, which is crucial for controlling cell proliferation in cancerous cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting CDK4/6, this compound influences cell signaling pathways, particularly those involved in cell cycle regulation. It affects gene expression by preventing the transcription of genes required for S phase entry, thereby halting cellular proliferation. Additionally, it impacts cellular metabolism by altering the metabolic flux and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with CDK4/6. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb and subsequent release of E2F transcription factors. This inhibition leads to a decrease in the transcription of genes necessary for DNA replication and cell cycle progression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK4/6 without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ toxicity, and adverse hematological changes have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to active metabolites. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that retain inhibitory activity against CDK4/6. This metabolic conversion can influence the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its inhibitory effects on CDK4/6. The compound’s distribution is influenced by factors such as lipophilicity and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with CDK4/6. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on cell cycle progression .

Properties

IUPAC Name |

2-chloro-7-cyclopentyl-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O/c1-18(2)13(20)11-7-9-8-16-14(15)17-12(9)19(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDQOHZLBZUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021191 | |

| Record name | 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211443-61-6 | |

| Record name | 7H-Pyrrolo(2,3-d)pyrimidine-6-carboxamide, 2-chloro-7-cyclopentyl-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-PYRROLO(2,3-D)PYRIMIDINE-6-CARBOXAMIDE, 2-CHLORO-7-CYCLOPENTYL-N,N-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ9LDB3Z8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described for 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide?

A1: The research article describes a novel, efficient, and environmentally friendly method to synthesize this compound []. This compound serves as a crucial intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. The significance lies in the utilization of a copper catalyst, which allows for a more sustainable and cost-effective approach compared to traditional methods.

Q2: Why is this compound considered a key intermediate in the synthesis of other compounds?

A2: The specific chemical structure of this compound, particularly the presence of reactive chlorine and carboxamide groups, makes it a versatile building block []. These functional groups allow for further chemical modifications and the addition of various substituents, ultimately leading to the creation of a diverse library of pyrrolo[2,3-d]pyrimidine derivatives. This diversity is essential in drug discovery to explore a range of biological activities and optimize compounds for desired properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.